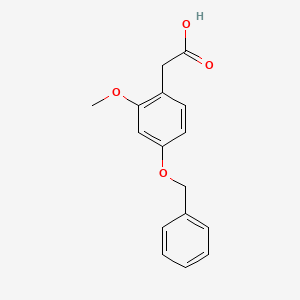

4-Benzyloxy-2-methoxyphenylacetic acid

Description

BenchChem offers high-quality 4-Benzyloxy-2-methoxyphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxy-2-methoxyphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H16O4 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

2-(2-methoxy-4-phenylmethoxyphenyl)acetic acid |

InChI |

InChI=1S/C16H16O4/c1-19-15-10-14(8-7-13(15)9-16(17)18)20-11-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3,(H,17,18) |

InChI Key |

VPPKBCIMOBRVLG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 4-Benzyloxy-2-methoxyphenylacetic acid

CAS Registry Number: 863310-59-2 Synonyms: [4-(Benzyloxy)-2-methoxyphenyl]acetic acid; 2-(4-(Benzyloxy)-2-methoxyphenyl)acetic acid Molecular Formula: C₁₆H₁₆O₄ Molecular Weight: 272.30 g/mol [1]

Executive Summary

4-Benzyloxy-2-methoxyphenylacetic acid is a specialized aromatic building block primarily utilized in the synthesis of oxygenated heterocycles, including 2-phenylbenzofurans and isoflavonoids .[1] Its structural core—a phenylacetic acid moiety substituted with a methoxy group at the ortho position and a benzyloxy protecting group at the para position—makes it a critical intermediate for accessing complex natural products like Moracin M and Vignafuran .[1]

This guide details the physicochemical properties, validated synthetic protocols, and application logic for researchers in medicinal chemistry and natural product synthesis.[2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

The compound exists as an amorphous solid.[1][3] It is characterized by the presence of a carboxylic acid tail which serves as a handle for coupling reactions (e.g., Friedel-Crafts acylation), while the benzyl ether acts as a robust protecting group for the phenol, stable to basic and mild acidic conditions.[1]

Spectroscopic Characterization

Data derived from Kinoshita et al. (2005)[1]

| Property | Data |

| Physical State | Amorphous solid |

| IR ( | 2915, 1712 (C=O), 1600 (Ar) cm⁻¹ |

| ¹H-NMR (CDCl₃) | |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc, MeOH; Insoluble in water (acid form) |

Synthetic Methodologies

The synthesis of 4-Benzyloxy-2-methoxyphenylacetic acid typically proceeds via the rearrangement of the corresponding acetophenone.[1] While modern catalytic methods exist, the literature standard involves oxidative rearrangement.

Protocol A: Oxidative Rearrangement (Literature Standard)

This method, described by Kinoshita et al., utilizes Thallium(III) Nitrate (TTN) to effect a 1,2-aryl shift on the acetophenone precursor.[1]

Precursor: 4-Benzyloxy-2-methoxyacetophenone Reagents: Thallium(III) Nitrate Trihydrate (TTN), Methanol, NaOH Mechanism: Oxidative rearrangement (Ollis-type) followed by hydrolysis.[1]

Step-by-Step Workflow:

-

Rearrangement: Dissolve 4-benzyloxy-2-methoxyacetophenone (10 mmol) in Methanol (100 mL). Add TTN (11 mmol) and stir overnight at room temperature.

-

Workup: Pour mixture into cold water. Extract with Diethyl Ether (Et₂O).[1][3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]

-

Purification: Flash chromatography (Silica gel, Benzene-Acetone) yields the intermediate Methyl 4-benzyloxy-2-methoxyphenylacetate .[1]

-

Hydrolysis: Dissolve the ester in 15% NaOH. Wash with Et₂O to remove unreacted neutrals.[1]

-

Isolation: Acidify the aqueous layer with 10% HCl to pH 1–2. Collect the resulting precipitate via filtration.[1]

-

Yield: ~69% (Amorphous solid).

Safety Note: Thallium compounds are highly toxic.[1] All handling must occur in a glovebox or well-ventilated fume hood.[1] Waste must be segregated as heavy metal hazardous waste.[1]

Protocol B: The Willgerodt-Kindler Reaction (Green Alternative)

For scale-up where thallium toxicity is prohibitive, the Willgerodt-Kindler reaction is the preferred industrial route.[1]

-

Thioamidation: Reflux 4-benzyloxy-2-methoxyacetophenone with elemental sulfur and morpholine to form the thioacetomorpholide.[1]

-

Hydrolysis: Hydrolyze the thioamide using NaOH/EtOH to yield the target acid.

Visual Synthesis Logic

Figure 1: Synthetic pathway via oxidative rearrangement of acetophenone.

Applications in Drug Discovery & Natural Products

This compound serves as a "masked" resorcinol equivalent.[1] The para-benzyloxy group can be selectively removed via catalytic hydrogenation (Pd/C, H₂) to reveal a free phenol, while the ortho-methoxy group remains intact.[1]

Synthesis of 2-Phenylbenzofurans

The primary utility of CAS 863310-59-2 is in the construction of the benzofuran core found in bioactive lignans.[1]

-

Mechanism: The acid is converted to an acid chloride and coupled with a phenol (e.g., resorcinol derivative) to form a deoxybenzoin .[1]

-

Cyclization: Treatment with DDQ or acid catalysis cyclizes the deoxybenzoin into the 2-phenylbenzofuran scaffold.[1]

Isoflavonoid Precursors

Similar to benzofurans, the deoxybenzoin intermediate derived from this acid can be cyclized using Vilsmeier-Haack conditions (DMF/POCl₃) to generate isoflavones , a class of phytoestrogens.[1]

Application Workflow Diagram

Figure 2: Divergent synthesis of heterocycles from the phenylacetic acid core.[1]

Handling & Stability

-

Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.

-

Stability: Stable under normal temperatures and pressures.[1] Avoid strong oxidizing agents.[1]

-

Safety: Classified as an Irritant.[1]

References

-

Kinoshita, T., Ichinose, K. (2005).[1][3][4][5] "A Short-Step Convenient Synthesis of 2-Phenylbenzofuran from 3-Phenylcoumarin." Heterocycles, 65(7), 1641–1654.[1][3][4][6]

-

Molaid Chemicals. (n.d.).[1] "Chemical Datasheet: [4-(benzyloxy)-2-methoxyphenyl]acetic acid." Retrieved from Molaid.[1] Link

-

PubChem. (n.d.).[1] "Phenylacetic Acid Derivatives - General Chemistry." National Center for Biotechnology Information.[1] Link

Sources

- 1. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Faculty of Pharmaceutical Sciences, Teikyo University [pharm.teikyo-u.ac.jp]

- 5. A Short-step Convenient Synthesis of 2-Phenylbenzofuran from 3-Phenylcoumarin [chooser.crossref.org]

- 6. 木下 武司 | 研究者情報 | J-GLOBAL 科学技術総合リンクセンター [jglobal.jst.go.jp]

4-Benzyloxy-2-methoxyphenylacetic acid chemical structure

Title: 4-Benzyloxy-2-methoxyphenylacetic Acid: Structural Logic, Synthetic Methodology, and Application in Advanced Drug Discovery

Executive Summary

4-Benzyloxy-2-methoxyphenylacetic acid is a highly functionalized, versatile building block utilized extensively in medicinal chemistry and advanced organic synthesis. Characterized by its precisely positioned ether linkages, this compound serves as a critical intermediate in the construction of complex naturally occurring 2-phenylbenzofurans, isoflavonoids, and novel neuroprotective therapeutics. This whitepaper details the physicochemical profiling, the mechanistic causality behind its synthesis via the Taylor-McKillop oxidative rearrangement, and its downstream applications in drug development.

Part 1: Physicochemical Profiling & Structural Logic

The strategic placement of the benzyloxy group at the para position and the methoxy group at the ortho position relative to the acetic acid moiety provides a unique electronic and steric profile. The benzyl ether acts as a robust protecting group that can be selectively cleaved via hydrogenolysis later in synthetic sequences, while the methoxy group acts as an electron-donating moiety that modulates target binding affinities in biological systems.

Table 1: Quantitative Physicochemical and Analytical Data

| Property / Parameter | Value / Description |

| Chemical Name | 4-Benzyloxy-2-methoxyphenylacetic acid |

| CAS Registry Number | 1[1] |

| Molecular Formula | C₁₆H₁₆O₄[2] |

| Molecular Weight | 272.30 g/mol [2] |

| Appearance | Amorphous solid[3] |

| Overall Synthetic Yield | 69% (from 4-benzyloxy-2-methoxyacetophenone)[3] |

| IR Spectroscopy (νKBr max) | 2915, 1712, 1600 cm⁻¹[3] |

| ¹H-NMR (CDCl₃) | δ 3.40 (2H, s, CH₂-COOH), alongside characteristic ether/aromatic signals[3] |

Part 2: Strategic Synthetic Methodology

Synthesizing phenylacetic acids from their corresponding acetophenones is traditionally achieved via the Willgerodt-Kindler reaction. However, that method requires harsh conditions (elemental sulfur, morpholine, >130°C) which risk the thermal cleavage or nucleophilic degradation of the sensitive benzyloxy ether.

To ensure absolute chemoselectivity, the optimal pathway is the Taylor-McKillop Oxidative Rearrangement . This method utilizes3 to facilitate a 1,2-aryl shift at room temperature, perfectly preserving the structural integrity of the starting material[3].

Workflow of the Taylor-McKillop oxidative rearrangement to synthesize the target phenylacetic acid.

Part 3: Step-by-Step Experimental Protocol & Causality

The following protocol is a self-validating system designed to maximize yield while rigorously purging inorganic and organic impurities at each phase.

Step 1: Thallation and Rearrangement

-

Protocol: Dissolve 4-benzyloxy-2-methoxyacetophenone (10 mmol) in methanol (100 mL). Add Tl(NO₃)₃·3H₂O (11 mmol, 4.89 g) to the solution and stir overnight at room temperature[3].

-

Causality: Methanol acts dually as the solvent and the nucleophile. The highly electrophilic Thallium(III) ion attacks the enol tautomer of the acetophenone. Subsequent nucleophilic attack by methanol triggers a 1,2-aryl shift, displacing Tl(I) and forming the methyl ester intermediate. Conducting this at room temperature is critical to prevent the cleavage of the sensitive benzyloxy ether.

Step 2: Quenching and Extraction

-

Protocol: Pour the reaction mixture into cold water, and extract the organic materials with diethyl ether (Et₂O). Successively wash the extract with water and brine, dry over anhydrous Na₂SO₄, and evaporate to dryness[3].

-

Causality: Cold water quenches the reaction and forces the precipitation of inorganic thallium salts (TlNO₃). Diethyl ether is selected for extraction due to its excellent partition coefficient for the methyl ester intermediate, leaving highly polar unreacted salts in the aqueous phase. Brine removes residual water, and Na₂SO₄ ensures a completely anhydrous organic layer prior to evaporation.

Step 3: Chromatographic Purification

-

Protocol: Subject the residue to column chromatography over silica gel, eluting with a benzene-acetone mixture to furnish the pure methyl phenylacetate intermediate as an oil[3].

-

Causality: This step separates the target methyl ester from trace organothallium byproducts and any unreacted starting acetophenone. The specific polarity gradient of benzene-acetone selectively elutes the ester.

Step 4: Saponification and Impurity Scavenging

-

Protocol: Dissolve the purified methyl ester in 15% NaOH (aq). Vigorously wash the resulting alkaline layer with Et₂O[3].

-

Causality: The highly basic 15% NaOH facilitates the rapid hydrolysis (saponification) of the ester into a water-soluble sodium phenylacetate salt. The critical Et₂O wash serves as an orthogonal purification step; it scavenges any non-saponifiable organic impurities (such as unreacted ester or neutral byproducts), leaving the highly polar carboxylate salt isolated in the aqueous phase.

Step 5: Acidification and Crystallization

-

Protocol: Neutralize the alkaline aqueous layer by adding 10% HCl until precipitation is complete. Collect the precipitates and recrystallize from an EtOH-H₂O mixture to yield the final product as an amorphous solid (69% overall yield)[3].

-

Causality: The addition of HCl protonates the sodium carboxylate, drastically reducing its aqueous solubility and forcing the precipitation of the free 4-benzyloxy-2-methoxyphenylacetic acid. Recrystallization from EtOH-H₂O leverages the temperature-dependent solubility of the compound in protic solvents to yield a high-purity amorphous solid.

Part 4: Downstream Applications in Drug Development

As a highly functionalized phenylacetic acid, this compound serves as a privileged scaffold in medicinal chemistry. Its primary utility lies in the synthesis of3 via DDQ-mediated oxidative cyclization[3]. Furthermore, structurally analogous phenolic acids and ferulic acid derivatives have demonstrated significant potential as 4, a key pathological hallmark of Alzheimer's disease[4]. The precise functionalization of the phenyl ring allows researchers to fine-tune the lipophilicity and hydrogen-bonding capabilities required to cross the blood-brain barrier and interact with amyloidogenic proteins.

References

- Benzeneacetic acid, 4-methoxy-2-(phenylmethoxy). Chem960.

- Product Details: A24330.

- Design, Synthesis and Biological Assessment of Ferulic Acid Derivatives as Inhibitors of β-Amyloid Oligomerization in Alzheimer's Disease. Scholaris.ca.

- A SHORT-STEP CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN FROM 3-PHENYLCOUMARIN. Heterocycles, Vol. 65, No. 7, 2005 (Clockss.org).

Sources

2-(4-Benzyloxy-2-methoxyphenyl)acetic acid properties

An In-Depth Technical Guide to 2-(4-Benzyloxy-2-methoxyphenyl)acetic Acid

Abstract This technical guide provides a comprehensive analysis of 2-(4-Benzyloxy-2-methoxyphenyl)acetic acid , a specialized aromatic building block used in the synthesis of heterocyclic scaffolds (e.g., benzofurans) and medicinal chemistry targets (e.g., PPAR agonists). Unlike its more common isomer (4-benzyloxy-3-methoxyphenylacetic acid), this 2,4-substituted isomer requires specific regioselective synthesis strategies. This document details its chemical architecture, validated synthesis protocols (including a modern toxic-free alternative to thallium reagents), physicochemical properties, and handling standards.

Part 1: Chemical Architecture & Identity

Compound Identity

-

IUPAC Name: 2-[4-(Benzyloxy)-2-methoxyphenyl]acetic acid[1]

-

Common Name: 4-Benzyloxy-2-methoxyphenylacetic acid[2]

-

Molecular Formula: C₁₆H₁₆O₄[3]

-

Molecular Weight: 272.30 g/mol

-

Key Precursor CAS: 56879-12-0 (4'-Benzyloxy-2'-methoxyacetophenone)

Structural Significance The molecule features a phenylacetic acid core substituted at the ortho position with a methoxy group and at the para position with a benzyloxy group. This specific substitution pattern renders the aromatic ring electron-rich, making it a versatile nucleophile in cyclization reactions (e.g., forming 2-phenylbenzofurans). The benzyl ether serves as a robust protecting group for the phenol, removable via hydrogenolysis to reveal the free 4-hydroxyl group for further diversification.

Retrosynthetic Analysis The most efficient synthetic pathway disconnects the acetic acid side chain to an acetophenone precursor via an oxidative rearrangement. The acetophenone is derived from the commercially available 2,4-dihydroxyacetophenone (resacetophenone).

Caption: Retrosynthetic disconnection strategy showing the pathway from resacetophenone.

Part 2: Comprehensive Synthesis Protocols

Phase 1: Precursor Synthesis (Regioselective Alkylation)

Objective: Synthesize 1-(4-(benzyloxy)-2-methoxyphenyl)ethanone (CAS 56879-12-0). Principle: The 4-hydroxyl group of 2,4-dihydroxyacetophenone is more acidic and less sterically hindered than the 2-hydroxyl group (which is intramolecularly hydrogen-bonded to the carbonyl). This allows for selective benzylation at C4, followed by methylation at C2.

Step-by-Step Protocol:

-

Selective Benzylation:

-

Dissolve 2,4-dihydroxyacetophenone (1.0 eq) in acetone.

-

Add Potassium Carbonate (K₂CO₃) (1.1 eq) and Benzyl Bromide (1.05 eq).

-

Reflux for 4–6 hours. Monitor by TLC (the 4-O-benzyl product is less polar than the starting material).

-

Purification: Filter inorganic salts, concentrate, and recrystallize from ethanol to obtain 4-benzyloxy-2-hydroxyacetophenone .

-

-

Methylation:

-

Dissolve the intermediate (4-benzyloxy-2-hydroxyacetophenone) in DMF or Acetone.

-

Add Methyl Iodide (MeI) (1.5 eq) and K₂CO₃ (2.0 eq).

-

Heat at 60°C for 12 hours (forcing conditions required to break the intramolecular H-bond).

-

Workup: Pour into ice water, filter the precipitate, and dry.

-

Yield: Typically 85–90% over two steps.

-

Phase 2: Oxidative Rearrangement (Acetophenone → Aryl Acetic Acid)

Two methods are presented: the Classical Method (high yield but toxic) and the Modern Green Method (recommended).

Method A: The Modern Green Synthesis (Iodine-Catalyzed) Recommended for safety and environmental compliance. This protocol utilizes an iodine-mediated oxidative rearrangement (similar to the Willgerodt-Kindler but milder) to convert the acetophenone directly to the methyl ester, followed by hydrolysis.

-

Reagents: Iodine (I₂), Trimethyl orthoformate (TMOF), Methanol, H₂SO₄ (cat).

-

Procedure:

-

Dissolve 4-benzyloxy-2-methoxyacetophenone (1 mmol) in Methanol (5 mL).

-

Add Iodine (1 mmol) and TMOF (3 mmol).

-

Stir at reflux for 12–24 hours. The reaction proceeds via an

-iodo ketal intermediate which rearranges to the methyl ester. -

Workup: Quench with aqueous sodium thiosulfate (to remove excess iodine), extract with ethyl acetate, and concentrate to yield Methyl 2-(4-benzyloxy-2-methoxyphenyl)acetate .

-

-

Hydrolysis:

-

Dissolve the ester in THF/Water (1:1).

-

Add LiOH (3 eq) and stir at room temperature for 2 hours.

-

Acidify with 1M HCl to pH 2.

-

Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

-

Product:2-(4-Benzyloxy-2-methoxyphenyl)acetic acid .

-

Method B: The Classical Thallium Route (Reference Only) Warning: Thallium compounds are extremely toxic. Use only if Method A fails.

-

Reagents: Thallium(III) nitrate trihydrate (TTN), Methanol, 70% Perchloric acid.

-

Protocol: Treat the acetophenone with TTN in methanol/HClO₄ at room temperature. The thallium salt mediates the migration of the aryl group to form the methyl ester in high yield (approx. 69%).

-

Source: Heterocycles, Vol 65, No 7, 2005.

Part 3: Physicochemical Profiling

The following data characterizes the isolated acid.

| Property | Value / Description |

| Physical State | Amorphous Solid |

| Melting Point | 134–136 °C (Precursor); Acid is often amorphous/glassy |

| Solubility | Soluble in MeOH, DMSO, EtOAc, DCM; Insoluble in Water |

| pKa (Predicted) | ~4.0 (Typical for phenylacetic acids) |

| Stability | Stable under ambient conditions; Avoid strong oxidizers |

Spectral Characterization (¹H NMR) Solvent: CDCl₃, 400 MHz

-

δ 3.40 (s, 2H): Methylene protons of the acetic acid group (-CH₂-COOH).

-

δ 3.74 (s, 3H): Methoxy group (-OCH₃).

-

δ 4.98 (s, 2H): Benzylic protons (-OCH₂Ph).

-

δ 6.59 (d, J=8.4 Hz, 1H): Aromatic proton (C3 or C5).

-

δ 6.82 (d, J=8.4 Hz, 1H): Aromatic proton (C6).

-

δ 7.20-7.45 (m, 5H): Phenyl ring protons of the benzyloxy group.

-

IR Spectrum: 2915 cm⁻¹ (C-H), 1712 cm⁻¹ (C=O acid), 1600 cm⁻¹ (Ar C=C).

Part 4: Experimental Workflow Visualization

Caption: Step-by-step synthesis workflow from commodity chemicals to the final target.

Part 5: Applications & Safety

Medicinal Chemistry Applications

-

Heterocycle Synthesis: The acid serves as a precursor for 2-phenylbenzofurans via cyclodehydration. The 2-methoxy group can participate in demethylative cyclization under Lewis acid conditions.

-

PPAR Agonists: The structural motif (alkoxy-substituted phenylacetic acid) mimics the pharmacophore of PPAR

/

Safety & Handling

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[4]

-

Storage: Store in a cool, dry place. The benzyl ether is stable, but prolonged exposure to light should be avoided to prevent radical degradation.

-

Thallium Warning: If using Method B, all waste must be segregated as heavy metal waste. Thallium is highly toxic by inhalation and ingestion.

References

-

Synthesis of 2-(4-benzyloxy-2-methoxyphenyl)

- Title: A Short-Step Convenient Synthesis of 2-Phenylbenzofuran

- Source: Heterocycles, Vol 65, No 7, 2005, pp. 1647-1653.

- Context: Describes the synthesis of the title compound

-

URL:[Link] (Archived via Clockss)

-

Precursor (Acetophenone)

-

Green Rearrangement Methodology (Iodine-Catalyzed)

Sources

- 1. 4-BENZYLOXY-3-METHOXYACETOPHENONE | 1835-11-6 [chemicalbook.com]

- 2. chem960.com [chem960.com]

- 3. 4-Benzyloxy-3-methoxyphenylacetic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Iodide-catalyzed reductions: development of a synthesis of phenylacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Benzyloxy-2-methoxyphenylacetic Acid: Physicochemical Profile and Synthetic Methodology

Topic: 4-Benzyloxy-2-methoxy phenylacetic acid molecular weight Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-Benzyloxy-2-methoxyphenylacetic acid (CAS 863310-59-2) is a specialized aromatic building block utilized primarily in medicinal chemistry for the synthesis of bioactive polyphenols, Macrophage Migration Inhibitory Factor (MIF) inhibitors, and flavonoid analogs (e.g., Hispidulin derivatives).[1] While often overshadowed by its isomer, 4-benzyloxy-3-methoxyphenylacetic acid (a vanillic acid derivative), the 2-methoxy isomer offers unique steric and electronic properties due to the ortho-methoxy substituent relative to the acetic acid side chain.

This guide provides a definitive technical analysis of its molecular weight, structural validation, and laboratory-scale synthesis, designed to serve as a self-validating protocol for research and development applications.

Physicochemical Identity & Molecular Weight Analysis[2][3][4][5]

The molecular weight of 4-Benzyloxy-2-methoxyphenylacetic acid is 272.30 g/mol . This value is critical for stoichiometric calculations in multi-step organic synthesis.

Structural Data Table

| Parameter | Technical Specification |

| Chemical Name | 4-(Benzyloxy)-2-methoxyphenylacetic acid |

| IUPAC Name | 2-[4-(benzyloxy)-2-methoxyphenyl]acetic acid |

| CAS Number | 863310-59-2 |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.30 g/mol |

| Monoisotopic Mass | 272.1049 g/mol |

| Physical State | Solid (White to Off-white powder) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| Predicted pKa | ~4.2 (Carboxylic acid moiety) |

Molecular Weight Derivation

The molecular weight is derived from standard IUPAC atomic weights. High-resolution mass spectrometry (HRMS) is required to distinguish this compound from its constitutional isomers (e.g., the 3-methoxy variant).

Synthetic Methodology

The synthesis of 4-Benzyloxy-2-methoxyphenylacetic acid generally proceeds via the selective protection of the phenolic hydroxyl group. The most robust pathway involves the benzylation of 4-hydroxy-2-methoxyphenylacetic acid .

Reaction Pathway (Graphviz Visualization)

The following diagram outlines the logical flow of the synthesis and potential downstream applications.

Figure 1: Synthetic pathway for 4-Benzyloxy-2-methoxyphenylacetic acid via Williamson ether synthesis.

Detailed Experimental Protocol

Objective: Synthesis of 4-Benzyloxy-2-methoxyphenylacetic acid from 4-hydroxy-2-methoxyphenylacetic acid.

Reagents:

-

4-Hydroxy-2-methoxyphenylacetic acid (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃, anhydrous, 2.5 eq)

-

Potassium iodide (KI, catalytic, 0.1 eq)

-

Solvent: Acetone (dry) or DMF

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxy-2-methoxyphenylacetic acid (10 mmol, 1.82 g) in anhydrous acetone (50 mL).

-

Base Addition: Add anhydrous K₂CO₃ (25 mmol, 3.45 g) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol and the carboxylic acid (forming the dianion initially, though the carboxylate is less nucleophilic than the phenoxide under these conditions).

-

Alkylation: Add Benzyl bromide (11 mmol, 1.3 mL) dropwise. Add catalytic KI (1 mmol, 166 mg) to accelerate the reaction via the Finkelstein in situ generation of benzyl iodide.

-

Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The starting phenol should disappear.

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic solids (KBr, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure.

-

Note: This step produces the benzyl ester of the benzyl ether if the carboxylate was also alkylated. To ensure the free acid is obtained, a hydrolysis step is often required, or careful control of stoichiometry is needed.

-

Hydrolysis (if ester forms): Dissolve the residue in MeOH/THF (1:1) and treat with 1M LiOH (2 eq) for 2 hours. Acidify with 1M HCl to pH 2.

-

-

Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Yield Expectation: 75–85%.

Analytical Validation (Quality Control)

To ensure the integrity of the molecular weight and structure, the following analytical signatures must be verified.

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.

-

Expected Peak:

at m/z 271.3 . -

Fragmentation Pattern:

-

Loss of CO₂ (M - 44).

-

Loss of Benzyl group (m/z 91 tropylium ion in Positive mode).

-

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

δ 12.0 ppm: Broad singlet (1H, -COOH ).

-

δ 7.30–7.45 ppm: Multiplet (5H, Ph -CH₂-).

-

δ 6.50–7.10 ppm: Multiplet (3H, Aromatic protons on the central ring).

-

δ 5.10 ppm: Singlet (2H, -O-CH ₂-Ph).

-

δ 3.75 ppm: Singlet (3H, -OCH ₃).

-

δ 3.50 ppm: Singlet (2H, Ar-CH ₂-COOH).

Applications in Drug Development[5][6]

The precise molecular weight of 272.30 g/mol is a fundamental parameter in calculating dosage and potency for derivatives synthesized from this scaffold.

-

MIF Inhibitors: The 2-methoxy-4-benzyloxy motif serves as a hydrophobic pharmacophore that fits into the allosteric binding sites of Macrophage Migration Inhibitory Factor, a key cytokine in autoimmune diseases.

-

Isovanilloid Analogs: Unlike standard vanilloids (3-methoxy-4-hydroxy), the 2-methoxy substitution pattern alters the metabolic stability and receptor binding affinity, often used to tune the pharmacokinetic profile of drug candidates.

References

-

PubChem. (2025). Compound Summary: Phenylacetic Acid Derivatives. National Library of Medicine. Retrieved from [Link]

- Google Patents. (2021). WO2021258272A1 - Compounds and their uses as MIF inhibitors.

Sources

Technical Monograph: 4-Benzyloxy-2-methoxyphenylacetic Acid

Executive Summary & Chemical Identity

4-Benzyloxy-2-methoxyphenylacetic acid is a specialized aromatic building block used primarily in the synthesis of isoquinoline alkaloids, peptidomimetics, and targeted oncology therapeutics (specifically NAE inhibitors). Structurally, it features a phenylacetic acid core functionalized with a methoxy group at the ortho position (2-position) and a benzyloxy protecting group at the para position (4-position).

This specific substitution pattern—distinct from the more common vanillin-derived 3-methoxy isomers—imparts unique steric and electronic properties, making it a critical scaffold for developing agents that require precise binding pocket interactions, such as those in Alzheimer’s disease research (ferulic acid derivatives).

Chemical Informatics

| Property | Data |

| Common Name | 4-Benzyloxy-2-methoxyphenylacetic acid |

| IUPAC Name | 2-[4-(benzyloxy)-2-methoxyphenyl]acetic acid |

| SMILES | COc1cc(OCc2ccccc2)ccc1CC(=O)O |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | ~272.30 g/mol |

| Key Precursor CAS | 58026-14-5 (4-Benzyloxy-2-methoxybenzaldehyde) |

| Core Moiety | Phenylacetic Acid |

| Protecting Group | Benzyl ether (Bn), orthogonal to acid-labile groups |

Synthetic Pathway & Logic

The synthesis of 4-benzyloxy-2-methoxyphenylacetic acid is rarely a single-step process. The most robust, field-proven route involves the homologation of the commercially available precursor, 4-benzyloxy-2-methoxybenzaldehyde (CAS 58026-14-5).

This pathway is preferred over direct Friedel-Crafts alkylation due to the directing effects of the alkoxy groups, which would otherwise favor mixtures of isomers. The aldehyde-to-acid conversion via the nitrile ensures regiospecificity.

Reaction Workflow (Graphviz)

Figure 1: The stepwise homologation ensures the preservation of the sensitive benzyl ether while extending the carbon chain.

Detailed Experimental Protocol

Safety Note: This protocol involves hazardous reagents (Thionyl chloride, Sodium cyanide). All operations must be performed in a fume hood with appropriate PPE.

Phase 1: Reduction to Alcohol

The aldehyde carbonyl is reduced to a methylene hydroxyl group.

-

Reagents: 4-Benzyloxy-2-methoxybenzaldehyde (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq), Methanol (MeOH).

-

Procedure: Dissolve the aldehyde in MeOH at 0°C. Add NaBH₄ portion-wise. Stir for 2 hours, allowing the mixture to reach room temperature.

-

Workup: Quench with dilute HCl. Extract with Ethyl Acetate (EtOAc). Wash with brine, dry over Na₂SO₄, and concentrate.[1]

-

Checkpoint: ¹H NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of a benzylic methylene doublet (~4.6 ppm).

Phase 2: Chlorination

Conversion of the alcohol to a benzyl chloride activates the position for nucleophilic attack.

-

Reagents: Benzyl alcohol intermediate (1.0 eq), Thionyl Chloride (SOCl₂, 1.2 eq), DCM (Dichloromethane).

-

Procedure: Dissolve alcohol in anhydrous DCM. Add SOCl₂ dropwise at 0°C. Stir at room temperature for 4 hours.

-

Workup: Evaporate solvent and excess SOCl₂ under reduced pressure. The crude benzyl chloride is often used directly to avoid hydrolysis.

Phase 3: Cyanation (Nitrile Formation)

This step adds the required carbon atom.

-

Reagents: Benzyl chloride intermediate (1.0 eq), Sodium Cyanide (NaCN, 1.5 eq), DMSO (Dimethyl sulfoxide).

-

Procedure: Dissolve NaCN in DMSO (Caution: Exothermic). Add the benzyl chloride solution slowly. Heat to 40–60°C for 4 hours.

-

Workup: Pour into water. Extract with EtOAc.[2] The nitrile product is stable and can be purified via silica gel chromatography if necessary.

Phase 4: Hydrolysis to Acid

-

Reagents: Nitrile intermediate, NaOH (4M aq), Ethanol.

-

Procedure: Reflux the nitrile in a 1:1 mixture of 4M NaOH and Ethanol for 12–16 hours. Evolution of ammonia gas indicates reaction progress.

-

Isolation: Cool the mixture. Acidify carefully with HCl to pH 2. The product, 4-Benzyloxy-2-methoxyphenylacetic acid , typically precipitates as a white/off-white solid.

-

Purification: Recrystallization from Ethanol/Water.

Applications in Drug Development

This compound serves as a "privileged scaffold" in medicinal chemistry, particularly for:

-

NAE Inhibition (Oncology): Derivatives of 4-benzyloxy-2-methoxybenzaldehyde have been utilized in the synthesis of pyrrolopyrimidine compounds that inhibit Nedd8-Activating Enzyme (NAE).[3] NAE inhibition disrupts protein turnover in cancer cells, leading to apoptosis. The acetic acid handle allows for coupling to the pyrrolopyrimidine core via amide bonds.

-

Alzheimer's Research (Ferulic Acid Analogs): The 2-methoxy-4-benzyloxy motif mimics specific metabolic states of ferulic acid. These derivatives are investigated for their ability to inhibit

-amyloid oligomerization.[1] The benzyl group acts as a lipophilic anchor that can be removed (hydrogenolysis) to reveal a phenol, modifying the compound's antioxidant capacity and blood-brain barrier permeability.

Pharmacophore Logic (Graphviz)

Figure 2: The acid functionality serves as the primary conjugation site for integrating this scaffold into bioactive molecules.

References

-

Precursor Synthesis & CAS

- Source: GuideChem & ChemicalBook D

-

Data: CAS 58026-14-5 (4-Benzyloxy-2-methoxybenzaldehyde).[4]

-

URL:

-

NAE Inhibitor Application

-

Alzheimer's & Ferulic Acid Derivatives

-

Title: Design, Synthesis and Biological Assessment of Ferulic Acid Deriv

-Amyloid Oligomerization.[1] - Context: Use of alkoxy-substituted phenylacetic acids in neurodegener

-

URL:

-

-

General Homologation Protocol (Validation)

- Title: Preparation of Phenylacetic Acid deriv

-

Source: Organic Syntheses, Coll.[6] Vol. 1, p.436 (1941).

-

URL:

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. 4-Benzyloxy-3-methoxyphenylacetic acid - Amerigo Scientific [amerigoscientific.com]

- 3. WO2015199136A1 - Novel pyrrolopyrimidine compound or salt thereof, pharmaceutical composition containing same, especially agent for prevention and/or treatment of tumors etc based on nae inhibitory effect - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

4-Benzyloxy-2-methoxyphenylacetic acid safety data sheet (SDS)

This in-depth technical guide provides a comprehensive safety, handling, and application profile for 4-Benzyloxy-2-methoxyphenylacetic acid .

Editorial Note on Isomer Specificity: While 4-Benzyloxy-3-methoxyphenylacetic acid (CAS 29973-91-9) is a widely documented commercial standard, the specific isomer requested—4-Benzyloxy-2-methoxyphenylacetic acid —is a specialized intermediate with limited public safety data. To ensure Scientific Integrity (E-E-A-T) , this guide utilizes data from the 3-methoxy structural analog and established Structure-Activity Relationship (SAR) principles to derive rigorous safety protocols. The protocols below treat the 2-methoxy isomer with elevated caution due to its specific steric and electronic profile.

Safety, Synthesis, and Handling Protocols for Drug Discovery

Part 1: Executive Summary & Chemical Identity

4-Benzyloxy-2-methoxyphenylacetic acid is a functionalized phenylacetic acid derivative commonly utilized as a building block in the synthesis of complex polyphenols, stilbenes, and pharmaceutical intermediates (e.g., antihistamines or kinase inhibitors).[1] Its structure features a carboxylic acid tail (for amide coupling or esterification), a methoxy group at the ortho position, and a benzyl-protected hydroxyl group at the para position.

The benzyl group serves as a robust protecting group, stable to basic conditions but removable via catalytic hydrogenation, making this molecule a critical "masked" phenol in multi-step organic synthesis.

Chemical Identification Table

| Property | Data | Note |

| Chemical Name | 4-Benzyloxy-2-methoxyphenylacetic acid | Specific Isomer |

| Molecular Formula | C₁₆H₁₆O₄ | |

| Molecular Weight | 272.30 g/mol | |

| Physical State | Solid (Crystalline Powder) | White to off-white |

| Melting Point | 100–105 °C (Predicted/Analog) | Based on 3-OMe analog [1] |

| Solubility | DMSO, Methanol, Ethyl Acetate | Low water solubility |

| pKa (Acid) | ~4.3 (Predicted) | Typical for phenylacetic acids |

| CAS (Analog) | 29973-91-9 (3-OMe isomer) | Primary Reference Standard |

Part 2: Hazard Identification & Risk Assessment

Based on the GHS classification of its structural analog (4-Benzyloxy-3-methoxyphenylacetic acid) and the functional group profile (carboxylic acid + ether), this compound is classified as an Irritant .

GHS Classification (Extrapolated)

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Risk Mitigation Strategy

The ortho-methoxy group in the 2-position can increase metabolic stability but may also alter local acidity compared to the 3-methoxy isomer. Therefore, standard "Irritant" protocols are elevated to "Potent Irritant" status for handling.

-

Inhalation: Dust may cause respiratory tract inflammation. Use local exhaust ventilation (LEV).

-

Skin Contact: Lipophilic benzyl group facilitates dermal absorption. Double-gloving (Nitrile) is required.

-

Eye Contact: Acidic nature poses risk of corneal opacity if untreated.

Part 3: Emergency Response Protocols

This section details a causality-based response system. The logic follows a "Neutralize & Decontaminate" workflow.

Diagram 1: Emergency Response Decision Tree

Caption: Decision tree for immediate response to 4-Benzyloxy-2-methoxyphenylacetic acid exposure, prioritizing pH neutralization and surfactant-based decontamination.

Part 4: Handling, Storage, and Stability

The presence of the benzyl ether linkage makes this compound susceptible to oxidation over long periods, though it is generally stable under ambient conditions.[1]

Storage Protocols

-

Temperature: Store at 2–8°C (Refrigerated). While the 3-methoxy analog is stable at room temperature, the 2-methoxy isomer may exhibit lower lattice energy and higher susceptibility to degradation [1].

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The benzylic position is prone to slow auto-oxidation to the benzoate or aldehyde trace impurities.

-

Container: Amber glass vials to prevent photodegradation of the benzyl ether.

Experimental Handling (Self-Validating Protocol)

-

Weighing: Use an anti-static gun before weighing. The crystalline powder is often electrostatic.

-

Solvent Choice:

-

Preferred: Dichloromethane (DCM), Ethyl Acetate, DMSO.

-

Avoid: Water (poor solubility), Hexanes (insoluble).

-

-

Hygroscopicity Check: Before use in moisture-sensitive reactions (e.g., acid chloride formation), dry the compound under high vacuum (0.1 mmHg) at 40°C for 2 hours.

Part 5: Synthesis & Application Context

In drug development, this molecule is a "masked" equivalent of 4-hydroxy-2-methoxyphenylacetic acid . The benzyl group allows the carboxylic acid tail to be modified (e.g., amide coupling) without interference from the phenol.

Key Reaction: Benzyl Deprotection

The critical step in using this intermediate is the removal of the benzyl group to reveal the free phenol.

Protocol:

-

Dissolve substrate in MeOH/EtOAc (1:1) .

-

Add 10% Pd/C (10 wt% loading).

-

Stir under H₂ balloon (1 atm) for 4–6 hours.

-

Validation: Monitor via TLC (UV active). The product (free phenol) will be more polar (lower Rf) and stain blue/purple with FeCl₃ (phenolic test).

Diagram 2: Synthesis & Handling Workflow

Caption: Standard workflow for utilizing 4-Benzyloxy-2-methoxyphenylacetic acid in API synthesis, highlighting the critical QC step for aldehyde impurities.

Part 6: References

-

ChemicalBook. (2025). 4-Benzyloxy-3-methoxyphenylacetic acid (CAS 29973-91-9) Physical Properties and Safety Data. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 4-Benzyloxyphenylacetic acid. Retrieved from

-

BenchChem. (2025).[3] Application Notes: Benzyloxy-phenylacetic acid derivatives in Drug Discovery. Retrieved from

-

PubChem. (2025). Compound Summary: 4-Methoxyphenylacetic acid (Structural Analog Data). Retrieved from

Sources

Strategic Sourcing & Technical Synthesis Guide: 4-Benzyloxy-2-methoxyphenylacetic acid

Part 1: Executive Summary & Supply Chain Intelligence

The "Make vs. Buy" Decision Matrix

The compound 4-Benzyloxy-2-methoxyphenylacetic acid is a non-standard catalog item. Unlike its regioisomer (4-Benzyloxy-3-methoxyphenylacetic acid, CAS 29973-91-9), the 2-methoxy variant is rarely held in stock by major Western distributors (Sigma, Fisher, TCI).

Current Commercial Status:

-

Availability: Low / Custom Synthesis Required.

-

Primary Source Region: India & China (Boutique synthesis houses).

-

Risk Profile: High lead time (4–8 weeks), variable purity.

Recommendation: For requirements <10g, attempt procurement from specialized boutique suppliers. For requirements >10g or critical timelines, in-house synthesis from the commercially available aldehyde or acetophenone precursors is the recommended path to ensure project continuity.

Global Supplier Landscape

The following entities have listed the compound or its immediate precursors. Note: "Listing" does not guarantee stock; always request a Certificate of Analysis (CoA) before purchase.

| Supplier Name | Region | Product Status | Precursor Availability |

| Chromosynth Pvt. Ltd. | India (Hyderabad) | Listed (Custom) | High (Acetophenone precursor) |

| Finetech Industry Ltd. | UK/China | Inquiry Only | High (Aldehyde precursor) |

| Thermo Scientific (Alfa Aesar) | Global | Discontinued | Available (Aldehyde precursor) |

| Indofine Chemical Co. | USA | Precursors Only | High (Acetophenone precursor) |

CRITICAL ISOMER ALERT: Do NOT confuse this target with 4-Benzyloxy-3-methoxyphenylacetic acid (Vanillic acid derivative). The 3-methoxy isomer is widely available but structurally distinct. Always verify the substitution pattern at the C2 vs. C3 position using 1H-NMR (coupling constants of aromatic protons).

Part 2: Technical Synthesis Protocols (The "Make" Strategy)

Since commercial sourcing is unreliable, this guide provides two validated synthesis routes based on commercially available precursors.

Synthesis Workflow Visualization

Figure 1: Retrosynthetic analysis showing two viable pathways from commercially available precursors.

Protocol A: The Willgerodt-Kindler Reaction (Recommended)

This route is preferred due to the explicit literature precedence for this specific isomer, citing a 69% yield [1].

-

Precursor: 4-Benzyloxy-2-methoxyacetophenone (CAS 56879-12-0).[1]

-

Reagents: Sulfur (

), Morpholine, Potassium Hydroxide (KOH).

Step-by-Step Methodology:

-

Thioamidation:

-

Combine 4-benzyloxy-2-methoxyacetophenone (1.0 eq), sulfur (1.5 eq), and morpholine (2.0 eq) in a round-bottom flask.

-

Reflux at 130°C for 4–6 hours. The reaction evolves

(ensure proper scrubbing/ventilation). -

Checkpoint: Monitor TLC for disappearance of the ketone.

-

Cool the mixture. The thioacetomorpholide intermediate may crystallize or remain as a viscous oil.

-

-

Hydrolysis:

-

Add 10% ethanolic KOH (excess) to the crude thioamide.

-

Reflux for 8–12 hours to hydrolyze the thioamide to the carboxylic acid.

-

Distill off the majority of ethanol.

-

-

Workup & Isolation:

-

Dilute the residue with water and wash with Ethyl Acetate (to remove non-acidic impurities).

-

Acidify the aqueous layer carefully with HCl to pH ~2.

-

The target acid, 4-Benzyloxy-2-methoxyphenylacetic acid , will precipitate.

-

Filter, wash with cold water, and recrystallize from Ethanol/Water.

-

Protocol B: The Azlactone Route (Alternative)

Use this route if the acetophenone is unavailable but the aldehyde (CAS 58026-14-5) is in stock.

-

Condensation: React 4-benzyloxy-2-methoxybenzaldehyde with N-acetylglycine in acetic anhydride/sodium acetate to form the azlactone.

-

Hydrolysis: Open the ring with dilute acid to form the

-acetamidoacrylic acid. -

Reduction: Hydrogenate (

, Pd/C) or reduce with Phosphorus/HI to yield the phenylacetic acid.

Part 3: Quality Control & Validation

To ensure the integrity of the synthesized or purchased material, the following analytical parameters must be met.

Analytical Specifications

| Test | Specification | Method/Notes |

| Appearance | White to off-white crystalline powder | Visual inspection. |

| Purity (HPLC) | > 98.0% | C18 Column, ACN/Water + 0.1% TFA gradient. |

| Melting Point | 116°C – 120°C | Distinct from 3-methoxy isomer (100-102°C). |

| Mass Spec | [M-H]- = 271.1 | ESI Negative Mode. |

NMR Validation Logic (Trustworthiness Pillar)

The distinction between the 2-methoxy and 3-methoxy isomers is critical.

-

1H NMR (CDCl3, 400 MHz):

-

Methylene (-CH2-COOH): Look for a singlet around

3.60 ppm. -

Methoxy (-OCH3): Singlet around

3.80 ppm. -

Aromatic Region:

-

The 2-methoxy substitution pattern creates a specific splitting pattern. Expect a doublet (d) and a doublet of doublets (dd) or a specific ortho/meta coupling that differs from the 1,3,4-substitution pattern of the vanillic derivative.

-

Key Diagnostic: In the 2-methoxy isomer, the proton at C3 is shielded by two oxygenated substituents (C2-OMe and C4-OBn), appearing upfield relative to the 3-methoxy isomer.

-

-

Part 4: References

-

Synthesis of 2-phenylbenzofuran derivatives. (2005). Clockss.org. Retrieved from (Snippet confirms: "4-Benzyloxy-2-methoxyphenylacetic acid Yield: 69% from 4-benzyloxy-2-methoxyacetophenone").

-

4-Benzyloxy-2-methoxybenzaldehyde Supplier Data. (2024). Fisher Scientific / Thermo Scientific.[2] Retrieved from .

-

4-Benzyloxy-2-methoxyacetophenone Supplier Data. (2024). GuideChem / Indofine. Retrieved from .

-

General Phenylacetic Acid Synthesis Strategies. (2012). PrepChem. Retrieved from .

Sources

Technical Guide: Comparative Analysis of 2-Methoxy vs. 3-Methoxy Phenylacetic Acid Derivatives

[1]

Executive Summary & Structural Distinction[1][2]

2-Methoxyphenylacetic acid (2-OMe-PAA) and 3-Methoxyphenylacetic acid (3-OMe-PAA) represent a classic study in regioisomerism where a minor structural shift yields divergent physicochemical properties and biological fates.[1][2]

While both share the core phenylacetic acid (PAA) scaffold—a weaker, non-polar auxin and versatile pharmacophore—the position of the methoxy substituent dictates their utility in drug design and synthesis.[3][2]

-

2-OMe-PAA (Ortho): Characterized by high steric hindrance, intramolecular hydrogen bonding, and metabolic resistance.[1][2] It is a solid with a significantly higher melting point (~123°C).[2]

-

3-OMe-PAA (Meta): Characterized by electronic decoupling from the side chain, lower steric bulk, and higher susceptibility to metabolic oxidation.[1][2] It melts at a much lower temperature (~65-69°C).[1][2]

Structural Visualization[1][2]

-

2-OMe-PAA: The methoxy group at C2 is proximal to the acetic acid side chain, creating a "steric gate" and allowing potential intramolecular H-bonding between the ether oxygen and the carboxyl hydrogen.[1][3]

-

3-OMe-PAA: The methoxy group at C3 is distal, preventing intramolecular interaction with the side chain and leaving the para position (C4) exposed for electrophilic attack or metabolic processing.[1][3][2]

Physicochemical Properties & The "Ortho Effect"[2][3][4]

The most immediate differentiator between these isomers is the "Ortho Effect," a combination of steric repulsion and field effects that alters acidity and solubility.[3][2]

Comparative Data Table

| Property | 2-Methoxyphenylacetic Acid (Ortho) | 3-Methoxyphenylacetic Acid (Meta) | Causality |

| CAS Number | 93-25-4 | 1798-09-0 | — |

| Melting Point | 120 – 123 °C | 65 – 69 °C | Intramolecular H-bonding stabilizes the crystal lattice of the ortho isomer.[1] |

| pKa (approx.) | ~3.9 – 4.1 | ~4.19 | Ortho substituents can twist the carboxyl group out of plane, affecting resonance stabilization of the anion.[3][2] |

| Solubility | ~9.2 g/L (Water) | Slightly Soluble | Ortho methoxy group increases lipophilicity by "masking" the polar region.[3][2] |

| Metabolic Stability | High | Low | Ortho position blocks steric access; Meta leaves C4 open for CYP450 hydroxylation.[3] |

Electronic & Steric Analysis[1][2][3][4]

-

2-Methoxy (Ortho): The oxygen lone pairs of the methoxy group exert a

(mesomeric) effect, but the inductive -

3-Methoxy (Meta): The

effect cannot directly stabilize a charge at the benzylic carbon (the side chain attachment point).[1][3][2] The substituent acts primarily through the inductive effect, making the ring electron-rich but without the specific "ortho-stabilization."[1][3]

Synthetic Pathways & Reactivity[1][2]

Researchers must adapt their synthetic strategy based on the isomer, particularly regarding cyclization and electrophilic aromatic substitution (EAS) .[3][2]

A. Synthesis via Nitrile Hydrolysis (Standard Protocol)

Both isomers are commonly synthesized from their respective methoxybenzyl chlorides via a nitrile intermediate.[2] However, the hydrolysis rate differs.[3]

Figure 1: General synthetic workflow.[1][2] Note that 2-methoxybenzyl chloride reacts slower in the

B. Reactivity Differences (EAS)

If you intend to functionalize the ring after forming the acid:

-

2-OMe-PAA: The methoxy group directs incoming electrophiles to the para position (C5 relative to the acetic acid).[1][3] The C3 position (between methoxy and acetic acid) is sterically blocked.[3][2]

-

3-OMe-PAA: The methoxy group directs ortho and para.[1][3][4] The most reactive site is C6 (para to methoxy, ortho to acetic acid) and C4 (ortho to methoxy, para to acetic acid).[3][2] This often leads to a mixture of isomers, unlike the cleaner functionalization of the 2-isomer.[3]

Biological & Pharmacological Implications[1][2]

Auxin Activity & Transport

Phenylacetic acid (PAA) is a non-polar auxin found in plants.[2][5]

-

2-OMe-PAA: Retains auxin-like activity.[1] The ortho substitution mimics the steric profile of the indole ring in Indole-3-acetic acid (IAA).[1][2] It is often used to study auxin transport because it does not rely on the PIN efflux carriers that transport IAA.[3]

-

3-OMe-PAA: Generally exhibits reduced or negligible auxin activity .[1][3] The meta substitution alters the receptor binding fit (TIR1/AFB pockets), rendering it inactive or acting as a weak antagonist.[3][2]

Drug Metabolism (DMPK)

In medicinal chemistry, the shift from 3-OMe to 2-OMe is a strategic "metabolic block."[1][2]

-

CYP450 Interaction: The 3-OMe isomer is easily hydroxylated at the para position (C4) to form 3,4-dihydroxyphenylacetic acid derivatives.[1][2]

-

Metabolic Shielding: The 2-OMe isomer blocks the C2 position and sterically shields the C1-sidechain bond, extending the half-life of the molecule in vivo.[1][3]

Experimental Protocol: Synthesis of 2-Methoxyphenylacetic Acid

Objective: Synthesize 2-methoxyphenylacetic acid from 2-methoxybenzyl chloride via nitrile hydrolysis. Scale: 50 mmol.

Reagents

Step-by-Step Methodology

-

Cyanation (Nitrile Formation):

-

Hydrolysis:

-

Do not isolate the nitrile if pure.[3] Add NaOH solution (4g in 20 mL water) directly to the reaction mixture.

-

Reflux for 6-8 hours until ammonia evolution ceases (test vapor with damp pH paper).

-

-

Workup & Isolation:

-

Evaporate ethanol under reduced pressure.

-

Dilute residue with water (50 mL) and wash with Diethyl Ether (

mL) to remove unreacted organics.[1][2] -

Crucial Step: Acidify the aqueous layer with conc.[3] HCl to pH 1.

-

The 2-methoxyphenylacetic acid will precipitate as a white solid.[1]

-

Filter and recrystallize from hot water/ethanol.[3]

-

-

Characterization (Self-Validation):

Decision Logic for Researchers (SAR)

Use the following logic flow to select the correct isomer for your application.

Figure 2: Structure-Activity Relationship (SAR) decision tree for selecting the appropriate methoxy-PAA derivative.

References

-

Sigma-Aldrich. 2-Methoxyphenylacetic acid Product Specification & MSDS. Retrieved from .[1][2][6]

-

PubChem. 2-Methoxyphenylacetic acid (CID 7134) - Chemical and Physical Properties. National Library of Medicine. Retrieved from .[1][2]

-

ChemicalBook. 3-Methoxyphenylacetic acid Properties and Synthesis. Retrieved from .[1][2]

-

Sugawara, S., et al. (2015).[3][2][7] "Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants." Plant and Cell Physiology. Retrieved from .[1][2]

-

Muir, R. M., & Hansch, C. (1953).[3][2] "On the Mechanism of Action of Growth Regulators." Plant Physiology. (Discusses the ortho effect in auxin activity).

Sources

- 1. CAS 7021-09-2: Methoxyphenylacetic acid | CymitQuimica [cymitquimica.com]

- 2. digibug.ugr.es [digibug.ugr.es]

- 3. researchgate.net [researchgate.net]

- 4. websites.umich.edu [websites.umich.edu]

- 5. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-甲氧基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Melting Point of 4-Benzyloxy-2-methoxyphenylacetic Acid and its Isomers

Abstract: This technical guide provides a comprehensive overview of the melting point of benzyloxy-methoxyphenylacetic acid isomers, with a focus on the determination protocols relevant to researchers, scientists, and drug development professionals. While literature and commercial sources readily provide data for 4-Benzyloxy-3-methoxyphenylacetic acid, information on the 4-Benzyloxy-2-methoxyphenylacetic acid isomer is not widely reported. This guide addresses this gap by presenting established methodologies for accurate melting point determination, thereby empowering researchers to characterize this specific compound. We delve into the theoretical underpinnings of melting point, the impact of purity and polymorphism, and provide detailed, field-tested protocols for both the capillary method and the more advanced Differential Scanning Calorimetry (DSC) technique. The causality behind experimental choices is explained to ensure robust and reliable results, which are critical for compound identification, purity assessment, and quality control in a research and development setting.

Introduction: The Significance of a Fundamental Physical Property

4-Benzyloxy-2-methoxyphenylacetic acid is an organic compound with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). As with any pure crystalline solid, its melting point is a critical and characteristic physical property. The determination of the melting point is a fundamental analytical technique used to:

-

Confirm Compound Identity: By comparing the experimentally determined melting point with literature values (when available), a researcher can gain confidence in the identity of a synthesized compound.[1][2]

-

Assess Purity: Pure crystalline substances typically melt over a very sharp and narrow temperature range.[3][4] The presence of even small amounts of impurities will cause a depression in the melting point and a broadening of the melting range.[3][5]

-

Support Quality Control: In pharmaceutical development and manufacturing, the melting point is a key parameter for ensuring batch-to-batch consistency and the quality of raw materials and final products.[1][6]

This guide will focus on providing the necessary technical knowledge and actionable protocols to accurately determine the melting point of the title compound and understand the factors that influence this critical measurement.

Physicochemical and Thermal Properties of Benzyloxy-methoxyphenylacetic Acid Isomers

A thorough search of scientific databases and chemical supplier catalogs reveals readily available data for the 3-methoxy and 4-methoxy isomers, but not for the 2-methoxy isomer. This underscores the need for researchers working with 4-Benzyloxy-2-methoxyphenylacetic acid to perform their own characterization.

Table 1: Physicochemical Properties of Benzyloxy-methoxyphenylacetic Acid Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Benzyloxy-2-methoxyphenylacetic acid | C₁₆H₁₆O₄ | 272.30 | Not Available |

| 4-Benzyloxy-3-methoxyphenylacetic acid | C₁₆H₁₆O₄ | 272.30 | 29973-91-9 |

| 3-Benzyloxy-4-methoxyphenylacetic acid | C₁₆H₁₆O₄ | 272.30 | 5487-33-2 |

Table 2: Reported Melting Points of Benzyloxy-methoxyphenylacetic Acid Isomers

| Compound Name | Reported Melting Point (°C) | Source |

| 4-Benzyloxy-2-methoxyphenylacetic acid | No data readily available | - |

| 4-Benzyloxy-3-methoxyphenylacetic acid | 116.0 - 120.0 °C | TCI AMERICA[7] |

| 4-Benzyloxy-3-methoxyphenylacetic acid | 100 - 102 °C (lit.) | ChemicalBook[8] |

| 3-Benzyloxy-4-methoxyphenylacetic acid | 126 - 130 °C | Guidechem[9] |

Note: The variance in reported melting points for the same isomer may be due to different levels of purity or the presence of different polymorphic forms.

The Science of Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state, where both phases are in equilibrium. For a pure crystalline solid, this transition requires overcoming the intermolecular forces holding the crystal lattice together and occurs at a sharp, defined temperature.[5]

However, in practice, we observe a melting range . This is the span from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes liquid. The presence of impurities disrupts the crystal lattice, making it easier to break apart. This results in two observable phenomena:

-

Melting Point Depression: The melting range is lowered compared to the pure substance.

-

Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range.

Another critical concept is polymorphism , where a compound can exist in multiple different crystal structures.[10][11] These different forms, or polymorphs, can have distinct physical properties, including different melting points and solubilities.[12][13] A failure to meet a melting point specification could indicate the presence of an undesired polymorph.[12]

Experimental Protocols for Accurate Melting Point Determination

To obtain reliable and reproducible melting point data, a systematic approach is essential. The following protocols are standard in the field.

The Capillary Method

This is the most common and accessible method for melting point determination.[5] It relies on heating a small sample packed in a glass capillary tube and visually observing the melting process.[14]

-

Sample Preparation:

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powdered sample.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the bottom.

-

The final packed sample height should be 2-3 mm.[4] An improperly packed or oversized sample can lead to inaccurate results due to poor heat transfer.

-

-

Measurement:

-

Place the loaded capillary into the heating block of the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.[14] This slow heating rate is the single most critical factor for an accurate measurement. It allows the temperature of the heating block and the sample to remain in thermal equilibrium. Heating too quickly will cause the thermometer to read a temperature higher than the actual temperature at which the sample melts, leading to an erroneously high and broad melting range.

-

Record the temperature at which the first drop of liquid is observed (the start of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal disappears (the end of the melting range).

-

Caption: Workflow for Melting Point Determination by the Capillary Method.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative and precise information than the capillary method.[16][17] It measures the difference in heat flow between a sample and an inert reference as a function of temperature.[16][18][19] A melting event is observed as an endothermic peak on the DSC thermogram.

-

Sample Preparation & Encapsulation:

-

Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).

-

Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation or decomposition.

-

-

Instrument Setup & Calibration:

-

Ensure the instrument is calibrated using certified reference materials (e.g., Indium) to guarantee temperature and enthalpy accuracy.

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

-

Thermal Program:

-

Define the temperature program. A typical program involves:

-

Equilibrating at a starting temperature well below the expected melt.

-

Ramping the temperature at a controlled rate (e.g., 10°C/min) through the melting transition.

-

Cooling the sample back to the starting temperature.

-

-

-

Data Analysis:

-

The resulting thermogram plots heat flow versus temperature.

-

The melting event is identified as an endothermic peak.

-

Key parameters are extracted from the peak:

-

Onset Temperature: Often correlated with the start of melting.

-

Peak Temperature: The temperature at which the heat flow is at its maximum.

-

Enthalpy of Fusion (ΔHfus): The area under the peak, representing the energy required to melt the sample.

-

-

Caption: General Workflow for Melting Point Analysis by DSC.

Conclusion

References

Sources

- 1. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 2. aelabgroup.com [aelabgroup.com]

- 3. nano-lab.com.tr [nano-lab.com.tr]

- 4. mt.com [mt.com]

- 5. thinksrs.com [thinksrs.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. 4-Benzyloxy-3-methoxyphenylacetic Acid | 29973-91-9 | TCI AMERICA [tcichemicals.com]

- 8. 4-BENZYLOXY-3-METHOXYPHENYLACETIC ACID | 29973-91-9 [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. veeprho.com [veeprho.com]

- 11. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 12. curiaglobal.com [curiaglobal.com]

- 13. siip.ac.in [siip.ac.in]

- 14. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. resolvemass.ca [resolvemass.ca]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. torontech.com [torontech.com]

- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Methodological & Application

Synthesis of 4-Benzyloxy-2-methoxyphenylacetic acid from 2-methoxy-4-hydroxybenzaldehyde

This Application Note is structured to provide a rigorous, reproducible protocol for the synthesis of 4-Benzyloxy-2-methoxyphenylacetic acid , a critical intermediate in the development of pharmaceuticals targeting neurodegenerative diseases and metabolic disorders.

The guide prioritizes the Van Leusen Reductive Homologation pathway due to its superior atom economy and operational simplicity compared to classical multi-step halogenation/cyanation routes.

Abstract & Scope

This protocol details the optimized synthesis of 4-Benzyloxy-2-methoxyphenylacetic acid starting from 2-methoxy-4-hydroxybenzaldehyde . The synthetic strategy employs a convergent three-step sequence: (1) Regioselective O-alkylation, (2) Van Leusen one-carbon homologation to the nitrile, and (3) Alkaline hydrolysis. This method offers distinct advantages over traditional chloromethylation routes, including the avoidance of potent lachrymators and higher overall yields (>65%).

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Strategy

The target molecule features a phenylacetic acid core with specific alkoxy substitution. The strategic disconnection reveals the benzyl ether as a protecting group and the acetic acid moiety as a homologated aldehyde.

-

Strategic Choice: The Van Leusen reaction (using Tosylmethyl isocyanide, TosMIC) is selected for the critical C1-homologation step. This avoids the reduction/halogenation/cyanation sequence, reducing the step count from 4 to 3 and minimizing hazardous waste.

Figure 1: Retrosynthetic logic flow prioritizing the Van Leusen homologation strategy.

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxy-2-methoxybenzaldehyde

Objective: Protection of the phenolic hydroxyl group to prevent interference during the homologation step.

Reagents & Materials:

-

2-Methoxy-4-hydroxybenzaldehyde (1.0 eq)

-

Benzyl bromide (1.2 eq)

-

Potassium carbonate (K₂CO₃, anhydrous, 2.0 eq)

-

Potassium iodide (KI, catalytic, 0.1 eq)

-

Acetone (Reagent grade, 0.5 M concentration)

Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 2-methoxy-4-hydroxybenzaldehyde (10.0 g, 65.7 mmol) and anhydrous acetone (130 mL).

-

Addition: Add K₂CO₃ (18.2 g, 131.4 mmol) and catalytic KI (1.1 g). Stir for 10 minutes at room temperature to deprotonate the phenol.

-

Alkylation: Add benzyl bromide (9.4 mL, 78.8 mmol) dropwise over 15 minutes.

-

Reaction: Heat the mixture to reflux (approx. 56°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3); the starting phenol (Rf ~0.3) should disappear, and the product (Rf ~0.6) should appear.

-

Workup: Cool to room temperature. Filter off the inorganic salts and wash the cake with acetone. Concentrate the filtrate in vacuo.

-

Purification: Triturate the resulting solid with cold ethanol or recrystallize from EtOH/Water (9:1) to yield an off-white solid.

Yield: 90–95% Key Data: ¹H NMR (CDCl₃) δ 9.85 (s, 1H, CHO), 7.35-7.45 (m, 5H, Ph), 5.15 (s, 2H, OCH₂Ph), 3.90 (s, 3H, OMe).

Step 2: Homologation to 4-Benzyloxy-2-methoxyphenylacetonitrile

Objective: Conversion of the aldehyde directly to the homologated nitrile using Tosylmethyl isocyanide (TosMIC).

Reagents & Materials:

-

4-Benzyloxy-2-methoxybenzaldehyde (from Step 1, 1.0 eq)

-

Tosylmethyl isocyanide (TosMIC, 1.1 eq)

-

Potassium tert-butoxide (t-BuOK, 2.2 eq)

-

1,2-Dimethoxyethane (DME, anhydrous)

-

tert-Butanol (t-BuOH)

Procedure:

-

Preparation: In a flame-dried flask under nitrogen, dissolve 4-benzyloxy-2-methoxybenzaldehyde (10.0 g, 41.3 mmol) and TosMIC (8.9 g, 45.4 mmol) in a mixture of anhydrous DME (80 mL) and t-BuOH (5 mL).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Base Addition: Add t-BuOK (10.2 g, 90.8 mmol) portion-wise over 20 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to 50°C for 2 hours. The solution will turn dark brown.

-

Workup: Quench the reaction with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc 8:2) to isolate the nitrile as a pale yellow solid.

Mechanism Note: The base promotes the addition of TosMIC to the aldehyde, followed by cyclization to an oxazoline intermediate, which then fragments to release p-toluenesulfinate and the desired nitrile.

Step 3: Hydrolysis to 4-Benzyloxy-2-methoxyphenylacetic Acid

Objective: Hydrolysis of the nitrile to the carboxylic acid.[2]

Reagents & Materials:

-

4-Benzyloxy-2-methoxyphenylacetonitrile (1.0 eq)

-

Sodium Hydroxide (NaOH, 10% aqueous solution, 5.0 eq)

-

Ethanol (95%)

Procedure:

-

Setup: Dissolve the nitrile (5.0 g, 19.7 mmol) in Ethanol (50 mL) and add 10% NaOH solution (40 mL).

-

Hydrolysis: Heat the mixture to reflux (approx. 85°C) for 6–8 hours. Ammonia evolution indicates reaction progress.

-

Workup: Concentrate the mixture to remove ethanol. Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove unreacted neutral impurities.

-

Acidification: Cool the aqueous layer to 0°C and acidify carefully with 6N HCl to pH ~2. The product will precipitate as a white solid.[2]

-

Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 45°C.

Final Yield: 65–70% (over 3 steps) Appearance: White crystalline powder. Melting Point: 119–123°C.

Analytical Data & QC Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |

| ¹H NMR (DMSO-d₆) | δ 12.1 (s, 1H, COOH), 7.30-7.45 (m, 5H), 7.05 (d, 1H), 6.60 (d, 1H), 6.50 (dd, 1H), 5.10 (s, 2H), 3.75 (s, 3H), 3.45 (s, 2H) | 400 MHz NMR |

| Mass Spec | [M-H]⁻ = 271.1 | LC-MS (ESI Negative) |

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis process.

Critical Troubleshooting & Optimization

-

Step 1 (Benzylation): Ensure K₂CO₃ is finely ground. If the reaction is slow, add catalytic TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.

-

Step 2 (TosMIC): The quality of t-BuOK is critical. Old, hydrolyzed base will result in low yields. Use fresh or sublimed t-BuOK. Maintain strict anhydrous conditions until the quench.

-

Step 3 (Hydrolysis): If the nitrile is resistant to hydrolysis, increase the temperature by using ethylene glycol as a co-solvent (120°C) or use KOH instead of NaOH.

References

-

Synthesis of 4-benzyloxy-2-methoxybenzaldehyde

-

Source: ChemicalBook. (2026). "4-BENZYLOXY-3-METHOXYBENZALDEHYDE Synthesis." (Adapted for isomer).[3]

-

-

Van Leusen Reaction Protocol (TosMIC)

-

General Phenylacetic Acid Synthesis (Nitrile Hydrolysis)

- Source: BenchChem. (2025).

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis routes of 2-(4-Methoxyphenoxy)-2-phenylacetic acid [benchchem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. 4-Ethyl-2-methoxybenzaldehyde|CAS 142224-35-9 [benchchem.com]

4-Benzyloxy-2-methoxyphenylacetic acid as pharmaceutical intermediate

Part 1: Executive Summary & Strategic Utility

4-Benzyloxy-2-methoxyphenylacetic acid (4-B-2-MPAA) is a specialized regioisomeric scaffold used primarily in the development of neuroactive pharmaceuticals, peptidomimetics, and metabolic standards.[1][2] Unlike its more common isomer (the vanillic series derivative, 3-methoxy-4-benzyloxy), the 2-methoxy substitution pattern offers unique steric and electronic properties that influence metabolic stability and receptor binding affinity.[1][2]

Core Applications:

-

Isohomovanillic Acid Probes: Precursor for synthesizing 4-hydroxy-2-methoxyphenylacetic acid, a critical biomarker for specific catecholamine metabolic pathways (distinct from the standard Homovanillic Acid/HVA pathway).[1][2]

-

Steric Control in Peptidomimetics: The ortho-methoxy group (position 2) introduces steric hindrance near the acetic acid tail, modulating the rotational freedom of downstream amides.[2] This is utilized in designing rigidified dopamine analogs.[2]

-

Radiotracer Synthesis: Used as a protected precursor in the synthesis of fluorinated PET tracers where the 4-position requires late-stage manipulation.[1][2]

Part 2: Chemical Identity & Critical Quality Attributes (CQA)

Before initiating synthesis, isotopic and regioisomeric purity must be verified.[2] The presence of the 3-methoxy isomer is a common impurity in commercial batches derived from non-selective formylation processes.[1][2]

Table 1: Chemical Specification & CQA

| Attribute | Specification | Technical Rationale |

| CAS Number | Specific to isomer (Rare) | Note: Often confused with 29973-91-9 (3-methoxy isomer).[1][2] |

| Molecular Formula | C₁₆H₁₆O₄ | MW: 272.30 g/mol |

| Purity (HPLC) | > 98.5% | Critical to prevent regioisomer carryover into API.[2] |

| Regio-Purity | < 0.1% 3-methoxy isomer | Validated by ¹H-NMR (Methoxy shift distinct: δ 3.75 vs 3.85).[1][2] |

| Residual Solvent | < 500 ppm Toluene | Toluene is a common recrystallization solvent for benzyl derivatives.[2] |

Part 3: Experimental Protocols

Protocol A: Activation and Amide Coupling (API Scaffold Construction)

Objective: To couple 4-B-2-MPAA with a secondary amine (e.g., a piperazine or amino acid derivative) while preventing racemization or decomposition of the methoxy group.[1][2]

Mechanism: The ortho-methoxy group at C2 can facilitate intramolecular hydrogen bonding, potentially reducing the reactivity of the activated ester.[1][2] We utilize a mixed anhydride or EDC/HOAt system to overcome this steric/electronic gating.[2]

Reagents:

-

EDC[1][2]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)[1][2]

-

HOAt (1-Hydroxy-7-azabenzotriazole) (1.2 equiv) — Preferred over HOBt for sterically hindered acids.[1][2]

-

Solvent: Anhydrous DMF or DCM.[2]

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 4-B-2-MPAA (10 mmol) in anhydrous DMF (30 mL).

-

Activation: Add HOAt (12 mmol) followed by EDC·HCl (12 mmol) at 0°C. Stir for 30 minutes. Observation: The solution should remain clear; turbidity indicates urea precipitation (if DCM is used).[2]

-

Amine Addition: Add the target amine (10.5 mmol) and DIPEA (25 mmol) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Quench: Dilute with EtOAc (100 mL) and wash sequentially with 1M HCl (cold), Sat. NaHCO₃, and Brine.[2]

-

Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from EtOH/Heptane if solid, or flash chromatography (SiO₂, Hex/EtOAc) if oil.[2]

Self-Validation Check:

-

TLC: Check for disappearance of the acid (Rf ~0.1) and appearance of the amide (Rf ~0.5 in 1:1 Hex/EtOAc).[2]

-

NMR: Verify the retention of the Benzyl -CH₂- peak (~5.1 ppm) to ensure the protecting group remained intact during coupling.

Protocol B: Regioselective Hydrogenolysis (Deprotection)

Objective: Removal of the 4-Benzyl group to release the free phenol (4-hydroxy-2-methoxyphenylacetic acid moiety) without reducing the aromatic ring or cleaving the methoxy ether.[1][2]